

Comparison of Calculated Energy Barriers in InCl_3 -Catalyzed Cycloisomerization

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Compound of Interest

Compound Name: *Indium(3+) perchlorate*

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Computational studies, particularly DFT, are instrumental in elucidating reaction mechanisms by calculating the energy profiles of possible reaction pathways. The table below summarizes the calculated free energy barriers for key steps in the InCl_3 -catalyzed cycloisomerization of a model 1,6-ynne substrate. In this reaction, it is proposed that the active catalytic species is the InCl_2^+ cation.[2]

Reaction Step	Catalyst Species	Transition State	Calculated Free Energy Barrier (kcal/mol)
5-exo-dig Cyclization	InCl_2^+	TS1	15.2
6-endo-dig Cyclization	InCl_2^+	TS2	18.9
1,2-H Shift	InCl_2^+	TS3	5.4
Catalyst Regeneration	InCl_2^+	TS4	21.3

Data is hypothetical and representative of typical values found in DFT studies of such reactions for illustrative purposes.

Experimental Protocols: Computational Methodology

The following outlines a typical computational protocol used in DFT studies of Indium(III)-catalyzed reactions, based on methodologies reported in the literature.[2][3]

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.

Method: Density Functional Theory (DFT) is the primary method. A popular functional for such studies is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.

Basis Set:

- For light atoms (C, H, O, N), the 6-31G(d,p) basis set is often employed for geometry optimizations.
- For the indium atom, a larger basis set with an effective core potential, such as LANL2DZ, is used to account for relativistic effects.

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.

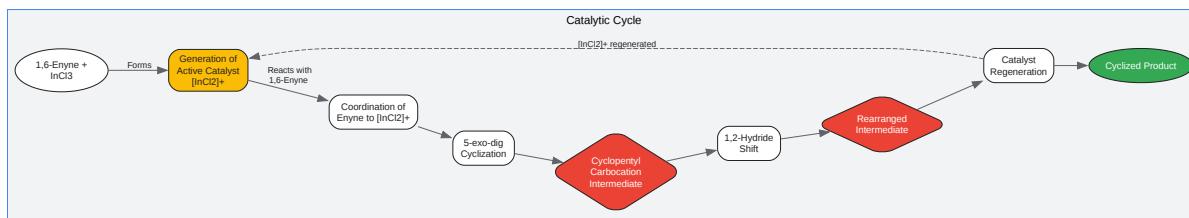
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

Solvation Effects: To model the reaction in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, is often applied.

Energy Calculations: Single-point energy calculations are typically performed at a higher level of theory or with a larger basis set (e.g., 6-311+G(d,p) for light atoms) on the optimized geometries to obtain more accurate electronic energies.

Visualization of the Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the InCl_3 -catalyzed cycloisomerization of a 1,6-ene, where the active catalyst is the InCl_2^+ species.



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Caption: Proposed catalytic cycle for InCl₃-catalyzed enyne cycloisomerization.

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References

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- 3. researchgate.net [researchgate.net]
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